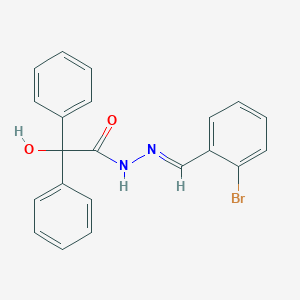
N'-(2-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N'-(2-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide and related compounds typically involves the reaction of salicylaldehyde derivatives with hydrazides under reflux conditions. These reactions yield a variety of hydrazone derivatives, which are characterized using spectroscopic methods such as FT-IR, NMR, and X-ray single crystal diffraction (Raja et al., 2017). The structures of these compounds often exhibit significant conformational differences, highlighting the versatility of this synthetic approach.
Molecular Structure Analysis
Molecular structure analysis of these compounds is performed using X-ray crystallography, revealing intricate details about their crystalline forms. For instance, unsolvated and monohydrate forms of N'-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide show distinct unit cell dimensions and crystal packing, influenced by the presence of water molecules in their structure (Xue et al., 2011). Such analyses are crucial for understanding the solid-state properties and potential applications of these compounds.
Chemical Reactions and Properties
Hydrazones, including N'-(2-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide derivatives, are versatile ligands that can form complexes with various metals, influencing their reactivity and properties. For example, oxovanadium(V) complexes derived from these hydrazones have been studied for their catalytic properties in oxidation reactions (Cui et al., 2013). Such studies shed light on the potential applications of these compounds in catalysis.
Physical Properties Analysis
The physical properties of these compounds, including thermodynamic properties like heat capacity, entropy, and enthalpy, are explored through detailed spectroscopic studies and theoretical calculations. DFT calculations are often employed to understand the stability, charge distribution, and molecular orbitals of these compounds, providing insights into their reactivity and physical behavior (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards various substrates and inhibitory activities against enzymes or microorganisms, are extensively studied. For example, the urease inhibitory activities of certain N'-(2-bromobenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide derivatives highlight their potential as bioactive compounds (Sheng et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,26H,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRIVOGTFVBMKQ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)

![N'-[(4-bromo-5-methyl-2-furyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5584084.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5584086.png)
![8-fluoro-2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5584091.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]acetamide](/img/structure/B5584106.png)


![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)
![2-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5584140.png)
![4-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)
![2-{1-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5584145.png)